molecular formula C56H76N16O22 B8193235 H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH

Cat. No.: B8193235
M. Wt: 1325.3 g/mol
InChI Key: AGNCCPVJIGFHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH is a peptide composed of eleven amino acidsAmyloid beta-Protein (1-11) trifluoroacetate salt . This peptide sequence is part of the amyloid beta-protein, which is associated with various biological processes and diseases, including Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH: can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like tyrosine and histidine can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine .

Scientific Research Applications

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in amyloid formation and its implications in neurodegenerative diseases.

    Medicine: Explored as a potential therapeutic target for Alzheimer’s disease and other amyloid-related conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH involves its interaction with cellular proteins and membranes. It can aggregate to form amyloid fibrils, which are implicated in the pathogenesis of Alzheimer’s disease. The peptide interacts with various molecular targets, including enzymes and receptors, affecting cellular pathways related to protein aggregation and neurotoxicity .

Comparison with Similar Compounds

Similar Compounds

    H-His-ala-glu-gly-thr-phe-thr-ser-asp-val-ser-ser-tyr-leu-glu-gly-gln-ala-ala-lys-glu-phe-ile-ala-trp-leu-val-arg-gly-arg-gly-OH: (Semaglutide)

    H-His-2-methyl-ala-glu-gly-thr-phe-thr-ser-asp-val-ser-ser-tyr-leu-glu-gly-gln-ala-ala-lys-glu-phe-ile-ala-trp-leu-val-lys-2-methyl-ala-arg-CONH2: (Taspoglutide)

Uniqueness

H-Asp-ala-glu-phe-arg-his-asp-ser-gly-tyr-glu-OH: is unique due to its specific sequence and its role in amyloid beta-protein formation. Unlike other peptides, it is directly associated with the early stages of amyloid aggregation, making it a critical target for Alzheimer’s disease research .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNCCPVJIGFHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H76N16O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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